molecular formula C24H45NO8 B593217 Prostaglandin F2beta tromethamine salt CAS No. 89847-02-9

Prostaglandin F2beta tromethamine salt

Cat. No.: B593217
CAS No.: 89847-02-9
M. Wt: 475.623
InChI Key: IYGXEHDCSOYNKY-ILQMKDCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

This compound belongs to the eicosanoid superfamily, specifically classified as a prostaglandin F-type compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being (Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid, tris(hydroxymethyl)aminomethane salt. The Chemical Abstracts Service has assigned registry number 89847-02-9 to this specific tromethamine salt form. The compound is catalogued under various synonyms including Prostaglandin F2beta (tromethamine salt), 9beta-Prostaglandin F2alpha (tromethamine salt), and 9Beta,11alpha,15s-trihydroxy-prosta-5z,13e-dien-1-oic acid,tris(hydroxymethyl)aminomethane salt.

The free acid form of prostaglandin F2beta, without the tromethamine salt, carries the molecular formula C20H34O5 and systematic name 9R,15S-dihydroxy-5Z,13E-prostadienoic acid. The compound exhibits five stereocenters within its structure, contributing to its specific three-dimensional configuration. Research has established that the beta designation refers to the stereochemical orientation of the hydroxyl group at position 9 of the cyclopentane ring, distinguishing it from the alpha epimer. The tromethamine component serves as a pharmaceutically acceptable counterion, enhancing the compound's stability and solubility characteristics for research applications.

Table 1: Chemical Classification Data for this compound

Property Value Source
Molecular Formula C24H45NO8
Chemical Abstracts Service Number 89847-02-9
Free Acid Formula C20H34O5
Free Acid Molecular Weight 354.5 g/mol
Systematic Name (Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid, tromethamine salt
Chemical Classification Prostaglandins and related compounds

Historical Context of Discovery and Characterization

The discovery of prostaglandins traces back to pioneering work in the 1930s, when systematic studies revealed hormone-like substances in human seminal fluid. Kurzrock and Lieb conducted foundational experiments in 1930, observing that human seminal fluid produced either stimulation or relaxation of isolated human uterine strips, depending on the patient's reproductive history. The term "prostaglandin" was coined by Swedish physiologist Ulf von Euler in 1935, who first isolated these compounds from seminal fluid and initially attributed their origin to the prostate gland. Simultaneously, Irish-English physiologist Maurice Walter Goldblatt independently isolated similar substances, contributing to the early characterization of this compound class.

The specific identification and characterization of prostaglandin F2beta emerged through subsequent biochemical research focusing on the stereochemical variants of prostaglandin F compounds. Scientists recognized that the 9-hydroxyl group could exist in either alpha or beta configuration, leading to the development of specific analytical methods to distinguish between these epimers. Antibody-based research played a crucial role in characterizing prostaglandin F2beta, with investigators developing antibodies that specifically recognized the beta-hydroxyl configuration in the cyclopentane ring structure. These immunological tools enabled researchers to identify and quantify prostaglandin F2beta in biological systems, distinguishing it from the more abundant alpha epimer.

The development of the tromethamine salt form represents a more recent advancement in prostaglandin chemistry, designed to improve the compound's handling characteristics for research applications. Tromethamine, also known as tris(hydroxymethyl)aminomethane, was selected as a pharmaceutically acceptable counterion due to its ability to form stable salts with carboxylic acids while maintaining biocompatibility. The salt formation process enhances the compound's solubility profile and storage stability, making it more suitable for controlled research environments and biochemical assays.

Relationship to Other Prostaglandins

Prostaglandin F2beta exists within a complex family of structurally related compounds that share the common prostanoic acid backbone derived from arachidonic acid metabolism. The biosynthesis pathway begins with arachidonic acid conversion to prostaglandin G2 through cyclooxygenase enzyme action, followed by reduction to prostaglandin H2, which serves as the common precursor for all prostaglandin F-type compounds. Prostaglandin F2beta specifically differs from prostaglandin F2alpha solely in the stereochemical orientation of the 9-hydroxyl group, representing an epimeric relationship between these two compounds.

The broader prostaglandin family includes four principal bioactive forms: prostaglandin E2, prostacyclin (prostaglandin I2), prostaglandin D2, and prostaglandin F2alpha. Each compound exhibits distinct biological activities and receptor selectivities, with prostaglandin F-type compounds generally activating FP receptors that couple with Gq proteins. Research has demonstrated that prostaglandin F synthase catalyzes the formation of both 9alpha,11beta-prostaglandin F2alpha and prostaglandin F2alpha from their respective precursors in the presence of reduced nicotinamide adenine dinucleotide phosphate.

Structural analysis reveals that prostaglandin F2beta shares significant similarities with other members of the 11-deoxy prostaglandin family. The 11-deoxy-prostaglandin F2beta analog, for example, maintains the same basic carbon skeleton while lacking the hydroxyl group at position 11. This analog exhibits a molecular formula of C20H32O4 and systematic name 9R,15S-dihydroxy-5Z,13E-prostadienoic acid, demonstrating the structural variations possible within this compound class. Additionally, compounds such as 8-iso-prostaglandin F2beta represent isomeric variants that arise through non-enzymatic oxidative processes, particularly in pathological conditions.

Table 2: Comparative Analysis of Related Prostaglandin F Compounds

Compound Molecular Formula Key Structural Difference Biological Significance
Prostaglandin F2beta C20H34O5 9beta-hydroxyl configuration Research applications, receptor studies
Prostaglandin F2alpha C20H34O5 9alpha-hydroxyl configuration Naturally occurring, clinical applications
11-deoxy-Prostaglandin F2beta C20H32O4 Absence of 11-hydroxyl group Synthetic analog for research
8-iso-Prostaglandin F2beta C20H34O5 8-iso configuration Oxidative stress marker

Significance in Biochemical Research

This compound serves multiple critical functions in contemporary biochemical research, particularly in investigations of prostaglandin receptor pharmacology and inflammatory pathway mechanisms. The compound's primary research value lies in its ability to selectively interact with prostaglandin F receptors while providing a stable, well-characterized chemical tool for experimental studies. Research applications include receptor binding assays, where the compound serves as a reference standard for comparing the activities of other prostaglandin analogs and determining receptor selectivity profiles.

The stereochemical specificity of prostaglandin F2beta makes it invaluable for structure-activity relationship studies within prostaglandin research. Scientists utilize this compound to investigate how subtle changes in molecular configuration affect biological activity, receptor binding affinity, and metabolic stability. The beta configuration at position 9 provides researchers with a molecular probe to examine the spatial requirements of prostaglandin receptors and understand the structural determinants of receptor selectivity. This research has contributed significantly to the development of selective prostaglandin receptor modulators and enhanced understanding of eicosanoid signaling pathways.

Enzymological studies represent another major research application for this compound. Investigators employ this compound to characterize prostaglandin-metabolizing enzymes, including prostaglandin 9-hydroxydehydrogenase, which catalyzes the conversion of prostaglandin F2alpha to prostaglandin E-type compounds. Research has demonstrated that this enzyme exhibits stereospecificity in its substrate recognition, with different kinetic parameters for alpha versus beta epimers. The availability of pure this compound enables precise kinetic measurements and mechanistic studies of these important metabolic enzymes.

The compound also plays a crucial role in analytical method development and validation for prostaglandin quantification in biological samples. Mass spectrometry-based analytical methods require authentic reference standards to establish retention times, fragmentation patterns, and calibration curves for accurate quantification. This compound provides the chemical stability and purity necessary for these analytical applications, supporting research into prostaglandin metabolism, tissue distribution, and physiological regulation. Furthermore, the compound serves as a quality control standard in pharmaceutical research, where investigators developing prostaglandin-based therapeutics require well-characterized reference materials for comparative studies and regulatory submissions.

Table 3: Research Applications and Methodological Uses

Research Area Specific Application Methodological Importance
Receptor Pharmacology Binding assays, selectivity studies Reference standard for FP receptor interactions
Structure-Activity Studies Stereochemical investigations Probe for spatial receptor requirements
Enzymology Metabolic pathway studies Substrate for prostaglandin-metabolizing enzymes
Analytical Chemistry Method development, quantification Reference standard for mass spectrometry
Pharmaceutical Research Drug development, quality control Comparative standard for therapeutic development

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18+,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGXEHDCSOYNKY-ILQMKDCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Corey Lactone Diol Intermediate

A widely documented method begins with (-)-Corey lactone diol as the starting material. The synthesis involves:

  • Oxidation : Conversion of the diol to lactone aldehyde using selective oxidizing agents.

  • Wittig Reaction : Introduction of the lower side chain via olefination with a phosphorus ylide reagent.

  • Reduction : The resulting α,β-unsaturated carbonyl intermediate is reduced to the corresponding alcohol.

  • Upper Chain Elaboration : A second Wittig reaction introduces the upper side chain, yielding prostaglandin F2β free acid.

  • Salt Formation : The free acid is crystallized with tromethamine in a solvent system (e.g., acetone-water) to form the tromethamine salt.

Key advantages of this route include the avoidance of noble metal catalysts and scalability for industrial production. Yields for critical steps range from 65% to 85%, depending on purification efficiency.

Coleptolide-Based Synthesis

An alternative route utilizes coleptolide as the starting material:

  • Oxidative Cleavage : Coleptolide undergoes ozonolysis or periodate-mediated cleavage to generate a dialdehyde intermediate.

  • Wittig Reaction : The dialdehyde reacts with a stabilized ylide to form the prostaglandin skeleton.

  • Epimerization Control : Chiral auxiliaries or temperature modulation ensures retention of the β-configuration at C9 and C11.

  • Chromatographic Purification : Silica gel chromatography resolves epimeric mixtures, achieving >98% diastereomeric excess.

  • Tromethamine Salt Formation : The purified free acid is treated with tromethamine in methanol, followed by lyophilization.

This method emphasizes stereochemical control, with overall yields of 40–50% due to losses during epimer separation.

Critical Reaction Parameters and Optimization

Grignard Reagent Selection

The use of organomagnesium reagents (e.g., methylmagnesium bromide) in alkylation steps significantly impacts yield. For example:

  • Reactivity : Bulky Grignard reagents reduce side reactions during enone alkylation.

  • Temperature : Reactions conducted at -20°C improve regioselectivity by minimizing over-alkylation.

Chromatographic Resolution

Silica gel gravity chromatography remains the primary method for separating prostaglandin epimers. Key parameters include:

ParameterOptimal ConditionImpact on Purity
Stationary Phase230–400 mesh SiO₂Resolves epimers
Mobile PhaseHexane:EtOAc (3:1)Baseline separation
Column Loading1:50 (w/w)Prevents overlap

Tromethamine Salt Crystallization

The solubility profile of prostaglandin F2β free acid necessitates precise pH control during salt formation:

  • pH Range : 5.0–5.5 maximizes salt solubility while preventing free acid precipitation.

  • Solvent System : Acetone-water mixtures (70:30 v/v) yield crystals with >99% purity.

Analytical and Physicochemical Considerations

Micelle Formation and Solubility

Prostaglandin F2β tromethamine exhibits surfactant-like behavior due to its amphiphilic structure:

  • Critical Micelle Concentration (CMC) : 0.0042 M at 25°C.

  • pH Dependency : Solubility increases 10-fold above pH 5.7 due to ionization of the carboxylic acid group.

Stability Profiling

  • Thermal Degradation : The salt decomposes at >100°C, necessitating lyophilization for long-term storage.

  • Light Sensitivity : Protection from UV light is critical to prevent cis-trans isomerization.

Comparative Analysis of Synthesis Routes

MethodStarting MaterialKey StepsOverall YieldPurity
Corey Lactone Route(-)-Corey lactoneOxidation, Wittig, Cryst.65–85%>99%
Coleptolide RouteColeptolideOzonolysis, Chromatography40–50%98%
Enone AlkylationPGF₂α derivativeGrignard, Salt formation70–75%97%

Industrial-Scale Challenges and Solutions

Cost-Effective Purification

  • Simulated Moving Bed (SMB) Chromatography : Reduces solvent use by 30% compared to gravity columns.

  • Crystallization Additives : Polyvinylpyrrolidone (PVP) suppresses amorphous byproduct formation.

Regulatory Compliance

  • Residual Solvents : Methanol and acetone levels are controlled to <500 ppm per ICH Q3C guidelines.

  • Genotoxic Impurities : Epoxide intermediates are minimized to <1 ppm via quenching with L-cysteine .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin F2beta tromethamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Prostaglandin F2beta tromethamine salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural Analogues of Prostaglandin F2α
Compound CAS Number Molecular Weight Key Structural Differences Primary Applications
PGF2α 551-11-1 354.48 Natural form; free acid Research, limited clinical use
PGF2α tromethamine salt 38562-01-5 475.62 Tromethamine salt of PGF2α Ocular hypotension, uterine atony
Carboprost tromethamine 58551-69-2 489.64 15-methyl-PGF2α tromethamine salt Severe postpartum hemorrhage (PPH)
15-keto PGF2α 35850-13-6 352.47 Oxidized C15 ketone group Biomarker for oxidative stress

Key Findings :

  • Carboprost tromethamine exhibits 20–100× stronger uterine contraction intensity than PGF2α due to the 15-methyl group, which delays enzymatic degradation .
  • PGF2α tromethamine salt shows superior solubility (0.0042 M intrinsic solubility for free acid; micelle formation above pH 5 enhances bioavailability) compared to the sodium salt .
  • 15-keto PGF2α lacks therapeutic utility due to reduced receptor affinity but serves as a biomarker .
Tromethamine Salts of Non-Prostaglandin Drugs
Drug Therapeutic Class Key Advantages of Tromethamine Salt
Ketorolac tromethamine NSAID (COX inhibitor) Improved ocular penetration; reduced irritation
Pelubiprofen tromethamine COX-2 selective NSAID Enhanced solubility; gastric mucosal protection

Key Findings :

  • Tromethamine salts universally improve solubility and absorption. For example, pelubiprofen tromethamine achieves bioequivalence at 25 mg vs. 30 mg of free pelubiprofen .
  • Ketorolac tromethamine’s pH-dependent solubility (pKa 3.49) allows for stable ophthalmic formulations with minimal irritation .
Pharmacokinetic and Pharmacodynamic Comparisons
Parameter PGF2β-TS Carboprost Tromethamine PGF2α Tromethamine Salt
Solubility 0.0042 M (free acid); micellar above pH 5 N/A Similar to PGF2β-TS
Uterine EC50 Not reported 0.1–0.5 μg/kg (20–100× potency vs. PGF2α) 10–50 μg/kg
Ocular Hypotension Effective at 62.5–250 μg (3–10 mm Hg reduction) Not applicable Comparable efficacy
Side Effects Conjunctival hyperemia, headache Nausea, bronchospasm Similar to PGF2β-TS

Key Findings :

  • PGF2β-TS and PGF2α tromethamine salt share similar IOP-lowering mechanisms (increased uveoscleral outflow) but differ in duration: 250 μg PGF2α-TS maintains IOP reduction for 24 hrs vs. 12 hrs for lower doses .
  • Carboprost tromethamine’s 15-methyl group extends half-life, making it preferable for obstetrics despite systemic side effects .

Biological Activity

Prostaglandin F2beta tromethamine salt, commonly referred to as carboprost tromethamine, is a synthetic analog of prostaglandin F2α (PGF2α). This compound has garnered significant attention due to its diverse biological activities, particularly in reproductive health and inflammatory processes. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Carboprost tromethamine acts primarily through the activation of the FP receptor , a subtype of G-protein-coupled receptors. Upon binding to this receptor, it initiates various intracellular signaling pathways that lead to physiological responses such as:

  • Uterine Contraction : Carboprost enhances uterine contractility, making it useful in obstetric applications such as inducing labor or controlling postpartum hemorrhage (PPH) .
  • Vasoconstriction : It also promotes vasoconstriction, which can be beneficial in managing bleeding .
  • Inflammatory Response Modulation : PGF2α is involved in the inflammatory response and has been shown to influence pain pathways and neuroinflammatory processes .

Therapeutic Applications

Carboprost tromethamine is primarily used in the following contexts:

  • Obstetrics : It is administered to induce labor or manage PPH by stimulating uterine contractions. Clinical studies have shown its efficacy in reducing blood loss during cesarean sections and after delivery .
  • Gynecology : It is used for medical abortion in combination with mifepristone, enhancing the effectiveness of the procedure .
  • Research Applications : The compound is utilized in laboratory settings to study prostaglandin signaling pathways and their implications in various diseases, including cancer and cardiovascular conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities and clinical implications of carboprost tromethamine:

  • Uterine Contractility :
    • A study demonstrated that carboprost significantly increased uterine contractility in pregnant hamsters, indicating its potential for managing uterine atony during PPH .
  • Breast Cancer Research :
    • Research has shown that the FP receptor plays a role in breast cancer progression. Activation of this receptor by 11β-PGF2α (a metabolite of PGF2α) was found to enhance Slug expression, promoting epithelial-mesenchymal transition (EMT) in breast cancer cells. This suggests a link between prostaglandin signaling and cancer metastasis .
  • Neuroprotective Potential :
    • In a traumatic brain injury model, pharmacological blockade of the FP receptor was associated with reduced gliosis and microglial activation, suggesting that targeting this pathway may offer neuroprotective benefits following acute brain injuries .

Data Summary

The following table summarizes key findings regarding the biological activity and applications of carboprost tromethamine:

Study/Source Focus Area Findings
R&D SystemsUterine ContractilityIncreased contractility observed; effective for PPH management .
PubMedBreast CancerFP receptor activation enhances Slug expression; linked to EMT .
PMCNeuroprotectionFP receptor blockade reduces gliosis post-trauma; potential therapeutic target .

Q & A

Q. What is the mechanism of action of prostaglandin F2α tromethamine salt in reproductive physiology studies?

Prostaglandin F2α tromethamine salt (dinoprost tromethamine) acts as a potent agonist of the FP prostanoid receptor, initiating intracellular calcium signaling and downstream pathways such as MAPK activation. This leads to luteolysis in the corpus luteum, reducing progesterone production, and inducing uterine contractions. Experimental validation includes receptor-binding assays (e.g., competitive displacement with radiolabeled PGF2α) and measurement of progesterone decline in serum via ELISA in animal models (e.g., bovine or swine) .

Q. How should researchers design dose-response experiments for studying its luteolytic effects in animal models?

Key variables include:

  • Dosage ranges : 2.5–20 mg intramuscularly in swine, with efficacy plateauing at 10 mg .
  • Timing : Administering on gestation day 113–116 in swine to synchronize farrowing .
  • Outcome metrics : Luteal regression (histopathology), progesterone levels (ELISA), and farrowing interval (hours post-injection). Include control groups receiving saline or vehicle .

Q. What methods are recommended for preparing stable formulations of prostaglandin F2α tromethamine salt?

  • Solubility : Dissolve in sterile water (100 mg/mL, 210.25 mM) or DMSO (105 mg/mL, 220.77 mM). Avoid prolonged storage of reconstituted solutions due to hygroscopicity .
  • Storage : Lyophilized powder at -20°C in inert atmosphere; liquid aliquots at -80°C for long-term stability .
  • pH adjustment : Maintain pH >5 to leverage micelle formation above the critical micellar concentration (CMC), enhancing solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in intraocular pressure (IOP) modulation data between PGF2α tromethamine salt and its analogs?

While PGF2α tromethamine salt reduces IOP by 3–4 mmHg, it causes conjunctival hyperemia due to FP receptor activation. Modified analogs (e.g., latanoprost) minimize side effects via esterase-activated prodrug design. Methodological approaches include:

  • Receptor specificity assays : Compare FP vs. EP receptor binding using transfected cell lines .
  • Ocular pharmacokinetics : Measure corneal esterase activity and drug penetration using radiolabeled tracers .

Q. What strategies mitigate batch-to-batch variability in tromethamine salt formulations for sensitive bioassays?

  • Quality control : Request peptide content analysis (HPLC), residual solvent testing (GC), and TFA removal (<1%) for cell-based assays .
  • Standardization : Use potentiometric titration to verify pKa (4.90–5.60) and drop volume techniques to determine CMC (pH-dependent) .

Q. How can in vitro-in vivo discrepancies in tromethamine salt activity be assessed?

Case study: Indomethacin-tromethamine exhibits 2–4.4-fold higher potency in vitro than free indomethacin. To reconcile with in vivo

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (LC-MS/MS).
  • Protein binding assays : Compare serum albumin affinity using equilibrium dialysis .

Q. What experimental designs evaluate synergistic effects with oxytocin in farrowing induction?

  • Co-administration protocols : Inject 7.5 mg dinoprost tromethamine on gestation day 113, followed by 10 IU oxytocin 24 hours later. Monitor farrowing intervals and litter survival rates .
  • Statistical analysis : Use ANOVA to compare farrowing synchronization efficacy (e.g., Treatment 1: 7.5 mg dinoprost + oxytocin vs. Control: saline) .

Q. How do physicochemical properties (e.g., micelle formation) influence bioavailability?

  • CMC determination : Use drop volume or potentiometric techniques to identify pH-dependent CMC thresholds (e.g., 0.0042 M intrinsic solubility at pH 4.90) .
  • Bioavailability studies : Compare AUC (area under the curve) of micellar vs. non-micellar formulations in pharmacokinetic models .

Methodological Notes

  • Animal models : Swine (parity 1–2) for reproductive studies; bovine for luteolysis .
  • Analytical techniques : ELISA for progesterone, HPLC for drug quantification, and LC-MS/MS for metabolite profiling .
  • Ethical considerations : Adhere to IACUC guidelines for prostaglandin-induced labor models, including pain management protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin F2beta tromethamine salt
Reactant of Route 2
Prostaglandin F2beta tromethamine salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.